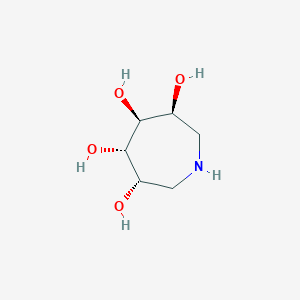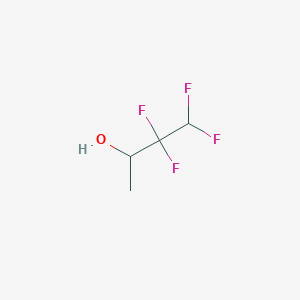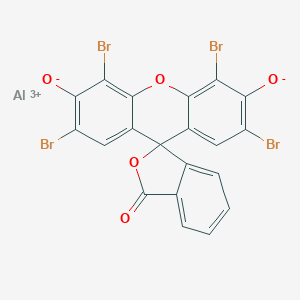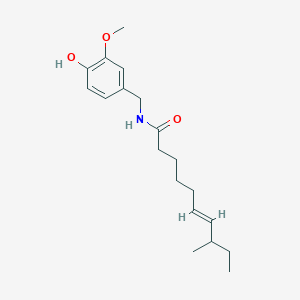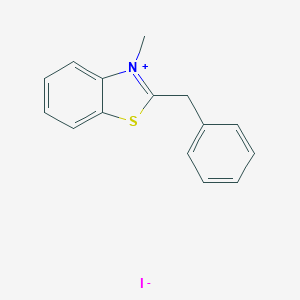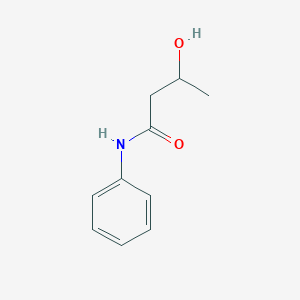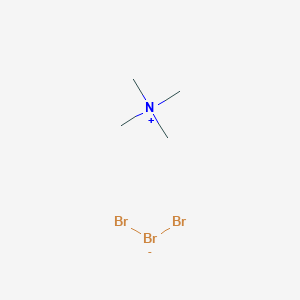
Tribromuro de tetrametilamonio
Descripción general
Descripción
Tetramethylammonium tribromide is an inorganic compound with the chemical formula C₄H₁₂Br₃N. It is a quaternary ammonium salt that is widely used in organic synthesis and chemical analysis. This compound is known for its strong brominating properties, making it a valuable reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Tetramethylammonium tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, facilitating the formation of brominated organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Tetramethylammonium tribromide is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.
Mode of Action
Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .
Biochemical Pathways
The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.
Result of Action
The result of Tetramethylammonium tribromide’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .
Action Environment
The action of Tetramethylammonium tribromide can be influenced by environmental factors. For instance, the bromination reactions involving Tetramethylammonium tribromide can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylammonium tribromide is typically synthesized by reacting tetramethylammonium bromide with bromine in an acetic acid medium. The reaction is carried out under inert atmospheric conditions to prevent unwanted side reactions. The general reaction is as follows: [ \text{(CH₃)₄NBr} + \text{Br₂} \rightarrow \text{(CH₃)₄NBr₃} ]
Industrial Production Methods: In industrial settings, tetramethylammonium tribromide can be produced using a biomimetic process involving the oxidation of bromide ions in an acidic medium. This method employs transition metal ion-mediated activation of hydrogen peroxide, which is an environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylammonium tribromide primarily undergoes bromination reactions. It is used to brominate various organic substrates, including alkenes, alkynes, and aromatic compounds. The compound can also participate in oxidative cyclization reactions and acylation reactions.
Common Reagents and Conditions:
Bromination: Tetramethylammonium tribromide is used as a brominating agent in the presence of organic solvents such as acetic acid or dichloromethane.
Oxidative Cyclization: This reaction typically requires the presence of a base such as sodium hydroxide.
Acylation: The compound can be used in the presence of acyl chlorides and a suitable base.
Major Products:
Brominated Alkenes and Alkynes: These are the primary products formed during bromination reactions.
Heterocycles: Formed during oxidative cyclization reactions.
Acylated Compounds: Resulting from acylation reactions.
Comparación Con Compuestos Similares
- Tetrabutylammonium tribromide
- Tetraethylammonium tribromide
- Cetyltrimethylammonium tribromide
Comparison: Tetramethylammonium tribromide is unique due to its smaller alkyl groups, which make it more soluble in polar solvents compared to its larger counterparts like tetrabutylammonium tribromide. This property enhances its reactivity and makes it a preferred choice for certain bromination reactions. Additionally, its smaller size allows for better control over reaction conditions and product selectivity .
Propiedades
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15625-56-6 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


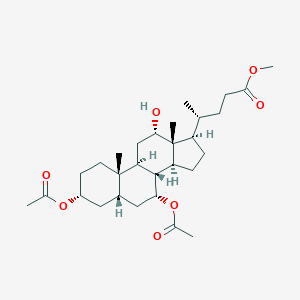
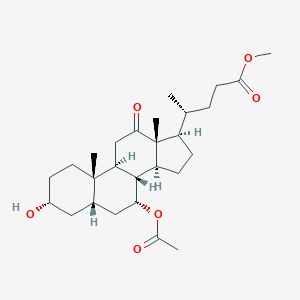

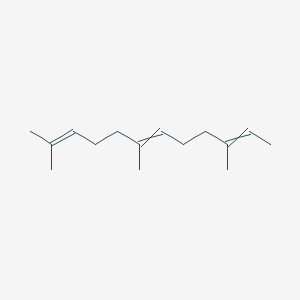


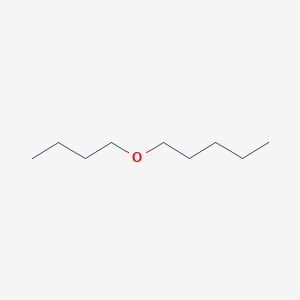
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
